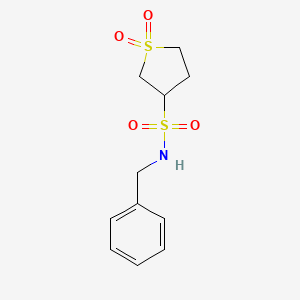
N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide
Description
N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide is a sulfonamide derivative characterized by a 1,1-dioxotetrahydrothiophene (sultam) core. The compound features a sulfonamide (-SO₂NH₂) group at the 3-position of the sultam ring and a benzyl substituent at the N3 position.
Properties
IUPAC Name |
N-benzyl-1,1-dioxothiolane-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c13-17(14)7-6-11(9-17)18(15,16)12-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCFFZYHAXAPGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide involves several steps. One common synthetic route includes the reaction of benzylamine with a thiophene derivative under specific conditions to introduce the benzyl group. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-benzyl-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Compound 1 : 5-chloro-N~4~-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-N~4~-(4-methylbenzyl)-2-(propylsulfonyl)-4-pyrimidinecarboxamide
- Core Structure : Pyrimidine ring substituted with a carboxamide group.
- Key Features :
- Dual substitution at N4: 1,1-dioxotetrahydrothiophen-3-yl and 4-methylbenzyl groups.
- Propylsulfonyl and chloro substituents on the pyrimidine.
- Comparison :
- Unlike the target compound, this molecule incorporates a pyrimidine scaffold, which may enhance π-π stacking interactions with aromatic residues in enzyme active sites.
- The propylsulfonyl group increases molecular weight (MW) and may influence solubility and metabolic stability compared to the simpler sulfonamide in the target compound.
Compound 2 : N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-N-diphenoxyphosphorothioylurea
- Core Structure: Urea linked to a diphenoxyphosphorothioyl group.
- Diphenoxy substituents add steric bulk.
- Comparison: The urea moiety replaces the sulfonamide group, altering hydrogen-bonding capacity. Ureas typically exhibit stronger hydrogen-bond donor/acceptor profiles than sulfonamides. The phosphorothioyl group is rare in drug-like molecules and may confer unique binding interactions or stability challenges.
Functional Group Analysis
Pharmacological Implications
Target Selectivity :
- The pyrimidine core in Compound 1 may favor kinases or nucleotide-binding proteins, whereas the sultam-urea-phosphorothioyl hybrid in Compound 2 could target phosphatases or phosphodiesterases. The target compound’s sulfonamide group is more likely to inhibit carbonic anhydrases or proteases .
Solubility and Bioavailability: The benzyl group in the target compound balances lipophilicity, whereas Compound 1’s propylsulfonyl and Compound 2’s diphenoxy groups may reduce aqueous solubility.
Metabolic Stability :
- Sulfonamides (target compound) are generally resistant to oxidation, while phosphorothioyl groups (Compound 2) may undergo enzymatic desulfurization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


